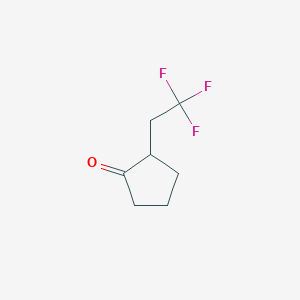

2-(2,2,2-Trifluoroethyl)cyclopentan-1-one

Description

2-(2,2,2-Trifluoroethyl)cyclopentan-1-one is a fluorinated cyclopentanone derivative characterized by a trifluoroethyl (-CF₂CH₃) substituent at the 2-position of the cyclopentanone ring. The trifluoroethyl group introduces significant electron-withdrawing effects due to the electronegativity of fluorine atoms, altering the compound’s reactivity, polarity, and physicochemical properties. Fluorinated compounds like this are of interest in pharmaceuticals and agrochemicals due to enhanced metabolic stability, bioavailability, and lipophilicity compared to non-fluorinated analogs .

Properties

IUPAC Name |

2-(2,2,2-trifluoroethyl)cyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O/c8-7(9,10)4-5-2-1-3-6(5)11/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZMHINBGJFKRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,2,2-Trifluoroethyl)cyclopentan-1-one is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. Fluorinated compounds often exhibit distinct pharmacological profiles compared to their non-fluorinated counterparts, making them valuable in drug design and development.

The chemical structure of this compound features a cyclopentanone ring with a trifluoroethyl substituent. This configuration can influence its lipophilicity, metabolic stability, and interaction with biological targets.

Pharmacological Effects

Research indicates that compounds with trifluoroethyl groups may exhibit various biological activities, including:

- Neuroprotective Effects : Some studies suggest that trifluoroethyl derivatives may enhance neurotrophic activity. For instance, related compounds have been shown to promote neurite outgrowth in neuronal cultures, indicating potential applications in neurodegenerative diseases .

- Cardiovascular Effects : Compounds structurally similar to this compound have demonstrated relaxant effects on vascular tissues. Specifically, N-trifluoroethyldopamine analogs were tested for their ability to stimulate adenylate cyclase activity, which is crucial for cardiac function .

In Vitro Studies

In vitro assays have been conducted to assess the biological activity of this compound. For example:

Case Studies

Several case studies highlight the importance of trifluoroethyl groups in drug development:

- Neurotrophic Activity : A study on illicium sesquiterpenes demonstrated that modifications leading to fluorinated derivatives enhanced neurotrophic effects in rat cortical neurons. This suggests that similar modifications in this compound could yield neuroprotective agents .

- Cardiovascular Research : Research comparing the effects of N-trifluoroethyldopamine with traditional dopamine showed differential effects on vascular relaxation and adenylate cyclase activity. These findings imply potential cardiovascular benefits from compounds like this compound .

Data Tables

Scientific Research Applications

Synthesis of Spirocyclic Compounds

One prominent application of 2-(2,2,2-Trifluoroethyl)cyclopentan-1-one is in the synthesis of spirocyclic compounds. Research has shown that it can participate in diastereoselective formal 1,3-dipolar cycloaddition reactions with other cyclopentene derivatives. For example, a study demonstrated the formation of tetracyclic spirooxindoles with high yields (up to 99%) and excellent diastereoselectivity (91:9 dr) when reacted with N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones .

Pharmaceutical Development

Fluorinated compounds are often explored for their pharmacological potential due to their unique electronic properties. The trifluoroethyl group may enhance interactions with biological targets such as enzymes or receptors. This has led to investigations into the biological activity of compounds containing similar structures, indicating potential applications in drug development.

Material Science

The unique properties of this compound can also be utilized in material science. Its fluorinated nature contributes to improved thermal stability and resistance to chemical degradation, making it suitable for applications in coatings and polymers .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 2-(2,2,2-Trifluoroethyl)cyclopentan-1-one and related cyclopentanone derivatives:

Physicochemical Properties

- Electrophilicity : The trifluoroethyl group in this compound increases the electrophilicity of the ketone carbonyl compared to alkyl-substituted analogs like 2-heptylidene cyclopentan-1-one. This enhances reactivity toward nucleophiles (e.g., Grignard reagents) .

- Lipophilicity: Fluorine atoms increase lipophilicity (logP) relative to non-fluorinated ethyl groups but less than long-chain alkyl substituents (e.g., heptylidene in 2-heptylidene cyclopentan-1-one) .

- Steric Effects : Bulky substituents, such as the phosphoranylidene group in 2-(triphenylphosphoranylidene)cyclopentan-1-one, hinder nucleophilic attack at the carbonyl, whereas the trifluoroethyl group imposes minimal steric hindrance .

Preparation Methods

Metal-Free Diastereoselective Cycloaddition Approaches

- A metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones can produce cyclopentane frameworks bearing trifluoroethyl groups with high yields and stereoselectivity (up to 99% yield and 91:9 diastereomeric ratio).

- This approach suggests that cyclopentane rings substituted with trifluoroethyl groups can be constructed via cycloaddition strategies, potentially followed by oxidation to the ketone.

Cyclopropanone Trifluoroethoxy Hemiacetal Intermediates

- Cyclopropanone hemiacetals bearing trifluoroethoxy groups have been isolated and studied, formed via intramolecular cyclization reactions of α-halo ketones in trifluoroethanol solvent.

- These intermediates may serve as precursors or models for fluorinated cyclopentanone derivatives through ring expansion or rearrangement reactions.

Summary of Preparation Methodologies and Key Parameters

Research Findings and Considerations

- The alkylation approach using trifluoroethyl electrophiles and nucleophiles is well-established for trifluoroethyl ether synthesis and can be adapted for cyclopentanone derivatives, but direct literature on the exact compound is scarce.

- The metal-free cycloaddition method provides a stereoselective and high-yielding route to trifluoroethyl-substituted cyclopentane frameworks, which can be oxidized to ketones, offering a modern synthetic alternative.

- The cyclopropanone hemiacetal intermediates represent a novel approach to fluorinated cyclopentanone analogs, potentially useful for further functionalization or ring expansion.

- Industrial scale synthesis would likely favor alkylation or cycloaddition routes depending on availability of starting materials, cost, and desired stereochemical outcomes.

Q & A

Q. Experimental Validation :

- NMR Analysis : ¹⁹F NMR quantifies electronic environment; ¹H-¹³C HMBC identifies through-space coupling.

- DFT Calculations : Predict conformational minima and transition states .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₂ and CH₃ groups. The trifluoroethyl group shows a characteristic triplet (J = 10 Hz) for –CF₂– protons .

- IR Spectroscopy : Strong C=O stretch at ~1740 cm⁻¹; C–F stretches at 1100–1250 cm⁻¹.

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with isotopic pattern matching C₈H₁₁F₃O (calc. 192.0774).

Q. Data Interpretation Example :

| Technique | Key Signal | Structural Insight |

|---|---|---|

| ¹H NMR | δ 2.8–3.2 (m) | Cyclopentanone ring protons |

| ¹⁹F NMR | δ -65 ppm | Trifluoroethyl group |

Advanced: How can researchers resolve contradictions in reactivity data between this compound and non-fluorinated analogs?

Methodological Answer:

Discrepancies often arise from fluorine’s impact on transition-state stabilization. For example:

- Kinetic vs. Thermodynamic Control : Fluorine’s electron-withdrawing effects may favor early transition states (kinetic products) over thermodynamically stable isomers.

- Solvent Interactions : Fluorinated solvents (e.g., HFIP) stabilize partial charges, altering reaction pathways compared to non-polar solvents.

Case Study :

In aldol condensation, trifluoroethyl derivatives show reduced enolate formation due to destabilization of the enolate intermediate. Confirm via:

- In situ IR to monitor enolate generation rates.

- Competition Experiments between fluorinated and non-fluorinated substrates .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to mitigate inhalation risks (volatile fluorinated compounds).

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles (fluoroalkanes may hydrolyze to HF under acidic conditions).

- Waste Disposal : Segregate fluorinated waste for incineration to prevent environmental release .

Advanced: What computational tools can predict the biological activity of this compound derivatives?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against target proteins (e.g., kinases) to assess binding affinity.

- QSAR Models : Train datasets using fluorinated analogs to correlate substituent position with activity .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., GROMACS) over 100-ns trajectories.

Validation : Cross-check predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) .

Basic: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- HPLC : Use C18 columns with acetonitrile/water gradients; trifluoroethyl groups increase retention time.

- Elemental Analysis : Confirm %C, %H, %F (deviation <0.4% indicates high purity).

- Melting Point : Compare with literature values (if crystalline) .

Advanced: What strategies mitigate racemization in chiral derivatives of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.